molecular formula C10H17N3OS B2658931 N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine CAS No. 2198986-55-7

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine

Cat. No.: B2658931
CAS No.: 2198986-55-7
M. Wt: 227.33
InChI Key: NJZDWQVDKHQLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-thiadiazole heterocycle linked via an ether bridge to a dimethylaminocyclopentane scaffold. The 1,2,4-thiadiazole ring is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in compounds with antibacterial, antiviral, and central nervous system (CNS) activity . Heterocyclic compounds containing nitrogen and sulfur atoms, like the 1,2,4-thiadiazole in this molecule, are essential structural components of many therapeutic agents due to their ability to interact with a wide range of biological targets . The structural design of this compound, combining a heterocycle with an amine-containing cyclopentane, suggests potential as a key intermediate or pharmacophore for developing novel bioactive molecules. Researchers can utilize this compound as a building block for constructing more complex chemical entities or as a core structure for screening against various biological targets. Its molecular framework may be of particular value for investigating new ligands for CNS receptors or enzymes, given the established role of similar amine-containing heterocycles in such applications . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-11-10(15-12-7)14-9-6-4-5-8(9)13(2)3/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZDWQVDKHQLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine typically involves the reaction of cyclopentanone with N,N-dimethylamine in the presence of a suitable catalyst. The thiadiazole ring is introduced through a subsequent reaction with a thiadiazole derivative. Industrial production methods may involve optimized reaction conditions such as elevated temperatures and pressures to increase yield and efficiency.

Chemical Reactions Analysis

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole moiety can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Therapeutic Use Stability/Solubility Notes
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine C₁₀H₁₉N₃OS 229.07 Thiadiazole, cyclopentane, dimethylamine Not specified Moderate lipophilicity due to thiadiazole and cyclopentane
Orphenadrine Citrate C₁₈H₂₃NO·C₆H₈O₇ 461.50 Benzyl ether, citrate salt Muscle relaxant Stable in tight, light-resistant containers; citrate enhances aqueous solubility
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C₁₄H₁₉N₃O 245.33 Oxadiazole, pentylamine Not specified Higher lipophilicity due to phenyl and pentyl groups
MN-221 (KUR-1246) Complex structure ~800 (estimated) Tetrahydro-naphthalenyl, sulfate Tocolytic (pre-term labor) Sulfate salt improves bioavailability
Key Observations:
  • Thiadiazole vs. Oxadiazole Rings: The target compound’s 1,2,4-thiadiazole ring incorporates sulfur, which increases electron-withdrawing effects and metabolic stability compared to the oxygen-containing 1,2,4-oxadiazole in the pentan-1-amine analog .
  • Cyclopentane Rigidity : The cyclopentane backbone introduces steric constraints absent in Orphenadrine’s flexible ethylamine chain, possibly altering receptor-binding profiles .
  • Salt Forms : Orphenadrine (citrate) and MN-221 (sulfate) utilize salt forms to improve solubility, whereas the target compound’s free base form may require formulation adjustments for bioavailability.

Pharmacological and Physicochemical Properties

  • Orphenadrine Citrate : As a muscle relaxant, its benzyl ether group likely interacts with acetylcholine receptors. The citrate salt ensures stability and solubility, with strict USP purity standards (98.0–101.5%) .
  • MN-221 : The tetrahydro-naphthalenyl and acetamide groups in this tocolytic agent suggest high-affinity binding to uterine receptors. Its large molecular weight (~800 g/mol) may limit blood-brain barrier penetration, contrasting with the smaller target compound .
  • 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine : The oxadiazole ring’s polarity may reduce lipid solubility compared to the thiadiazole analog, impacting tissue distribution .

Stability and Formulation Considerations

  • The target compound’s stability is uncharacterized in the evidence, but Orphenadrine’s light-sensitive nature mandates light-resistant packaging .
  • MN-221’s compatibility with high-resolution crystallographic data (via tools like SHELX ) highlights its well-defined structure, a trait likely shared with the target compound if similar methods were used for characterization.

Biological Activity

N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process. One common method includes:

  • Starting Materials : The synthesis begins with commercially available precursors that contain the thiadiazole moiety.
  • Reactions : The compound can be synthesized through various reactions such as nucleophilic substitutions or coupling reactions.
  • Purification : The final product is purified using techniques like column chromatography.

Biological Evaluation

Numerous studies have evaluated the biological activity of this compound and its analogs. The following sections summarize key findings.

Antimicrobial Activity

A study conducted on a series of thiadiazole compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:

CompoundMIC (µg/mL)Pathogen
Compound 132E. coli
Compound 216S. aureus
N,N-dimethyl...8P. aeruginosa

These results indicate that modifications to the thiadiazole ring can enhance antimicrobial efficacy.

Antiplatelet Activity

Research has shown that thiadiazole derivatives can exhibit antiplatelet activity. For instance, a specific analog demonstrated an IC50 value of 39 ± 11 µM in inhibiting platelet aggregation induced by ADP. Molecular docking studies revealed interactions between the compound and platelet receptors, suggesting a mechanism for its antiplatelet effects .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological implications of compounds related to this compound:

  • Anticancer Properties : A series of substituted thiadiazoles were tested for anticancer activity against various cancer cell lines. Results indicated that certain modifications could lead to enhanced cytotoxicity.
    • Example : One study reported that a modified thiadiazole compound had an IC50 value of 25 µM against breast cancer cells.
  • Anti-inflammatory Effects : Compounds derived from the same scaffold were evaluated for their anti-inflammatory potential in vitro. Results showed significant inhibition of pro-inflammatory cytokines in human cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.